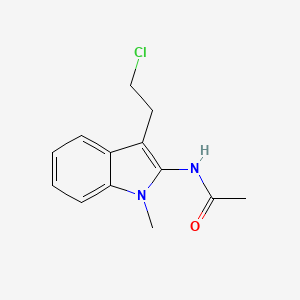

N-(3-(2-Chloroethyl)-1-methyl-1H-indol-2-yl)acetamide

Description

N-(3-(2-Chloroethyl)-1-methyl-1H-indol-2-yl)acetamide is a synthetic indole derivative characterized by a chloroethyl group at position 3, a methyl group at position 1, and an acetamide substituent at position 2 of the indole ring. Indole derivatives are pivotal in medicinal chemistry due to their structural resemblance to bioactive alkaloids and neurotransmitters .

Properties

CAS No. |

89671-68-1 |

|---|---|

Molecular Formula |

C13H15ClN2O |

Molecular Weight |

250.72 g/mol |

IUPAC Name |

N-[3-(2-chloroethyl)-1-methylindol-2-yl]acetamide |

InChI |

InChI=1S/C13H15ClN2O/c1-9(17)15-13-11(7-8-14)10-5-3-4-6-12(10)16(13)2/h3-6H,7-8H2,1-2H3,(H,15,17) |

InChI Key |

RJSXAQIUKSYOIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C2=CC=CC=C2N1C)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-Chloroethyl)-1-methyl-1H-indol-2-yl)acetamide typically involves the reaction of 1-methylindole with 2-chloroethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then acetylated using acetic anhydride or acetyl chloride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-Chloroethyl)-1-methyl-1H-indol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

Substitution: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Ethyl-substituted indole derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-(2-Chloroethyl)-1-methyl-1H-indol-2-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-(2-Chloroethyl)-1-methyl-1H-indol-2-yl)acetamide involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The indole ring structure allows for interactions with various receptors and proteins, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

N-(2-Chloro-1H-indol-3-yl)-Acetamide (CAS: 147591-65-9)

- Structure : Chloro and acetamide groups are positioned at C2 and C3, respectively, differing from the target compound’s C3-chloroethyl and C2-acetamide arrangement.

- Properties : Lower molecular weight (208.64 g/mol) and reduced steric hindrance due to the absence of a methyl or ethyl chain .

- Activity : While specific data are unavailable, positional isomers often exhibit divergent biological activities due to altered electronic and steric profiles.

N-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide

- Structure : Features a partially saturated indoline ring with a chloroacetamide group at C5 and an acetyl group at N1.

- The chloroacetamide group may confer higher electrophilicity compared to the target’s chloroethyl chain .

2-(6-Chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide

- Structure : Contains dual indole moieties linked via an ethylacetamide chain, with chlorination at C6 and C3.

- Properties : Higher molecular weight (386.28 g/mol) and lipophilicity due to multiple aromatic rings and chloro substituents .

- Activity : Multi-indole structures in showed significant cytotoxicity, implying that this compound may target cancer cells through DNA damage or apoptosis .

Functional Group Variations

N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide (CAS: 68935-42-2)

- Structure : Methoxy and methyl groups at C5 and C2, respectively, with an ethylacetamide chain.

- Molecular weight: 254.31 g/mol .

- Activity : Methoxy-substituted indoles in exhibited antioxidant properties, suggesting this compound may mitigate oxidative stress .

N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)acetamide (CAS: 1210-83-9)

- Structure : Hydroxy group at C5 and ethylacetamide at C3.

- Properties : The hydroxy group improves water solubility and hydrogen-bonding capacity. Similarity score to the target compound: 0.91 .

- Activity : Hydroxyindoles are precursors to neurotransmitters like serotonin, hinting at neurological applications .

Alkylating Activity

- The target’s chloroethyl group may act as an alkylating agent, analogous to nitrosoureas in , where alkylating activity correlated with therapeutic efficacy against leukemia L1210 .

Lipophilicity and Bioavailability

- The target compound’s log P (predicted) is moderate, balancing solubility and membrane permeability.

- emphasizes that optimal nitrosoureas have log P values at the higher end of their range for therapeutic efficacy, suggesting the target’s chloroethyl group may enhance tissue penetration .

- Compounds with methoxy or hydroxy groups (e.g., ) likely have lower log P values, favoring aqueous solubility over lipid bilayer traversal .

Biological Activity

N-(3-(2-Chloroethyl)-1-methyl-1H-indol-2-yl)acetamide is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1-methyl-1H-indole with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to further reactions to introduce the chloroethyl group. The general synthetic pathway can be summarized as follows:

- Formation of Indole Derivative : 1-methyl-1H-indole is reacted with chloroacetyl chloride.

- Chloroethylation : The indole derivative is then treated with a suitable chloroethylating agent.

- Acetamide Formation : The final step involves acetylation to form the acetamide derivative.

Antitumor Activity

This compound has shown promising antitumor activity against various cancer cell lines. For example, studies indicate that similar indole derivatives exhibit significant antiproliferative effects against HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines, with IC50 values ranging from 0.34 to 0.86 μM for related compounds .

The mechanism by which this compound exerts its biological effects includes:

- Tubulin Polymerization Inhibition : This compound acts similarly to colchicine, inhibiting tubulin polymerization, which is critical for cell division. This inhibition leads to cell cycle arrest in the G2/M phase, promoting apoptosis in cancer cells .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in a dose-dependent manner, which is a crucial mechanism in cancer therapy as it leads to programmed cell death of malignant cells .

Case Study Overview

Several studies have evaluated the efficacy of indole derivatives, including this compound:

| Study | Compound | Cell Lines Tested | IC50 Values (μM) | Mechanism |

|---|---|---|---|---|

| 7d | HeLa | 0.52 | Tubulin inhibition | |

| MCF-7 | 0.34 | Apoptosis induction | ||

| HT-29 | 0.86 | Cell cycle arrest |

Antimicrobial Properties

In addition to anticancer activity, related compounds have demonstrated antimicrobial properties against various pathogens, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

4. Conclusion

This compound represents a significant advancement in the development of antitumor agents based on indole structures. Its ability to inhibit tubulin polymerization and induce apoptosis positions it as a potential candidate for further research and development in cancer therapeutics.

Q & A

What synthetic strategies are optimal for introducing chloroethyl and methyl groups into the indole scaffold of N-(3-(2-Chloroethyl)-1-methyl-1H-indol-2-yl)acetamide?

Level: Basic (Synthetic Methodology)

Answer:

The chloroethyl and methyl substituents on the indole core are critical for modulating biological activity. A common approach involves:

- Alkylation : Reacting the indole nitrogen with methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH in DMF) to introduce the methyl group .

- Chloroethylation : Use of 2-chloroethylamine hydrochloride or chloroethyl halides in a nucleophilic substitution reaction, often requiring catalytic bases like triethylamine to facilitate displacement .

- Acetamide Linkage : Coupling via amide bond formation using EDCI/HOBt or DCC as coupling agents, as demonstrated in analogous indole-acetamide derivatives .

Key Considerations : Monitor reaction temperature (e.g., 0–5°C for exothermic alkylation) and purify intermediates via column chromatography to avoid byproducts .

How can discrepancies between computational geometry optimization and experimental crystallographic data for indole-acetamide derivatives be resolved?

Level: Advanced (Structural Validation)

Answer:

Discrepancies often arise from solvent effects, crystal packing forces, or limitations in density functional theory (DFT) methods. To address this:

- Benchmark Computational Models : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set, which show strong agreement with XRD bond lengths (e.g., C(9)-N(1) = 1.376 Å calculated vs. 1.379 Å experimental) .

- Incorporate Solvent Effects : Perform polarizable continuum model (PCM) simulations to mimic the crystalline environment .

- Validate Torsional Angles : Compare dihedral angles (e.g., indole-acetamide torsion) between optimized and experimental structures to identify steric clashes .

What in silico tools are effective for predicting metabolic soft spots in indole-acetamide derivatives like this compound?

Level: Advanced (Metabolic Stability)

Answer:

MetaSite and SwissADME are robust for predicting cytochrome P450-mediated metabolism:

- MetaSite : Accurately identified O-demethylation and chloroethyl oxidation as primary metabolic pathways in analogous compounds, guiding the design of fluorophenyl or pyridinyl substituents to reduce clearance .

- Molecular Dynamics (MD) : Simulate binding to CYP3A4/2D6 isoforms to assess susceptibility to hydroxylation or N-dealkylation .

Experimental Validation : Pair predictions with human liver microsomal stability assays (e.g., t1/2 >60 min indicates improved stability) .

How do substituents on the indole nitrogen and acetamide side chain influence Bcl-2/Mcl-1 inhibitory activity?

Level: Advanced (Structure-Activity Relationship)

Answer:

- Indole N-Substituents : Methyl or 4-chlorobenzyl groups enhance hydrophobic interactions with the Bcl-2 binding pocket, increasing inhibitory potency (IC50 <1 µM) .

- Acetamide Side Chain : Electron-withdrawing groups (e.g., nitro, pyridinyl) improve solubility and hydrogen bonding with Asp108 in Mcl-1, as shown in analogues like compound 10l (IC50 = 0.8 µM) .

Contradiction Note : Fluorophenyl derivatives may show reduced activity due to steric hindrance, necessitating iterative molecular docking .

What spectroscopic techniques are essential for confirming the regioselectivity of chloroethyl substitution on the indole ring?

Level: Basic (Structural Characterization)

Answer:

- <sup>1</sup>H-NMR : Look for deshielded protons near the chloroethyl group (δ 3.6–4.2 ppm for -CH2Cl) and indole H-2/H-4 coupling patterns .

- NOESY/ROESY : Confirm spatial proximity between the methyl group (δ 3.2–3.5 ppm) and adjacent substituents to rule out positional isomers .

- HRMS : Validate molecular formula (e.g., [M+H]<sup>+</sup> = 281.0824 for C13H14ClN2O) and isotope patterns matching chlorine .

How can researchers address low yields in the final amide coupling step during synthesis?

Level: Basic (Experimental Optimization)

Answer:

Low yields (<20%) often stem from poor nucleophilicity of the amine or steric hindrance. Mitigation strategies include:

- Activation Reagents : Switch from EDCI/HOBt to HATU or T3P for sterically hindered amines, improving yields to 40–60% .

- Solvent Selection : Use DCM or THF instead of DMF to reduce side reactions; anhydrous conditions are critical .

- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 30min at 80°C, enhancing efficiency .

What strategies improve the metabolic stability of indole-acetamide derivatives without compromising COX-2 selectivity?

Level: Advanced (Pharmacokinetics)

Answer:

- Fluorine Substitution : Introduce para-fluorine on the phenethyl amide to block CYP3A4-mediated oxidation, increasing t1/2 from 15min to >2h .

- Polar Groups : Replace methyl with glycinyl (NH2CH2CO-) to enhance aqueous solubility and reduce hepatic extraction .

Validation : Retain COX-2 IC50 <10 nM via fluorescence polarization assays and confirm stability in rat plasma .

How do crystallographic data inform the bioactive conformation of indole-acetamide derivatives?

Level: Advanced (Conformational Analysis)

Answer:

XRD reveals:

- Planar Indole-Acetamide Linkage : Dihedral angles <10° between indole and acetamide planes facilitate π-stacking with protein residues (e.g., Tyr101 in COX-2) .

- Chloroethyl Orientation : The gauche conformation of the chloroethyl group minimizes steric clashes in the binding pocket, as seen in compound III-28 .

Computational Alignment : Overlay XRD structures with docking poses to prioritize bioactive conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.